Cas no 103030-10-0 (methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate)

Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate is a versatile heterocyclic compound featuring a fused indole core with adjacent diketone functionality and an ester group at the 7-position. This structure imparts reactivity suitable for diverse synthetic applications, including the preparation of pharmacologically relevant intermediates. The presence of both electrophilic (diketone) and nucleophilic (ester) sites enables selective derivatization, making it valuable in organic and medicinal chemistry research. Its crystalline nature ensures consistent purity, while the ester moiety enhances solubility in common organic solvents, facilitating further transformations. The compound is particularly useful in the synthesis of indole-based scaffolds for drug discovery and materials science applications.
methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate structure
103030-10-0 structure
Product name:methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate
CAS No:103030-10-0
MF:C10H7NO4
MW:205.166882753372
MDL:MFCD00612499
CID:824123
PubChem ID:1946733

methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3-dioxoindoline-7-carboxylate
    • 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid methyl ester
    • 2,3-dioxo-indoline-7-carboxylic acid methyl ester
    • 7-Methoxycarbonylamino-4-methylcoumarin
    • 7-methoxycarbonylisatin
    • Carbamic acid,(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,methyl ester
    • methyl (4-methyl-2-oxo-2H-chromen-7-yl)carbamate
    • methyl 2,3-dioxoindole-7-carboxylate
    • methyl 7-isatincarboxylate
    • methyl isatin-7-carboxylate
    • Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
    • Methyl2,3-dioxoindoline-7-carboxylate
    • methyl 2,3-dioxo-1H-indole-7-carboxylate
    • 1H-Indole-7-carboxylic acid, 2,3-dihydro-2,3-dioxo-, methyl ester
    • methyl 2,3-bis(oxidanylidene)-1~{H}-indole-7-carboxylate
    • CDS1_003893
    • CBMicro_017397
    • MLS001029555
    • DivK1c_004933
    • IND060
    • 103030-10-0
    • SR-01000204592-1
    • SB66137
    • AB00080736-01
    • CCG-6166
    • DS-11752
    • 5323-55-7
    • HMS2810G03
    • ALBB-019978
    • DB-002104
    • MFCD00612499
    • AKOS000265842
    • CHEMBL1570589
    • BKMLLFWFPNUDNF-UHFFFAOYSA-N
    • CS-0043118
    • DTXSID50908168
    • SY083820
    • SR-01000204592
    • BIM-0017465.P001
    • STK862364
    • SMR000425002
    • SCHEMBL3365625
    • PD193258
    • methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate
    • MDL: MFCD00612499
    • Inchi: 1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)
    • InChI Key: BKMLLFWFPNUDNF-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC2C(C(NC=21)=O)=O)=O

Computed Properties

  • Exact Mass: 205.03800
  • Monoisotopic Mass: 205.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 72.5

Experimental Properties

  • Density: 1.410
  • Refractive Index: 1.592
  • PSA: 72.47000
  • LogP: 0.74600

methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate Security Information

methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB411932-1 g
Methyl 2,3-dioxoindoline-7-carboxylate; .
103030-10-0
1g
€290.90 2023-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M66680-1g
Methyl 2,3-dioxoindoline-7-carboxylate
103030-10-0
1g
¥906.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M66680-100mg
Methyl 2,3-dioxoindoline-7-carboxylate
103030-10-0
100mg
¥216.0 2021-09-04
Chemenu
CM149183-1g
Methyl 2,3-dioxoindoline-7-carboxylate
103030-10-0 95%
1g
$153 2021-08-05
Fluorochem
093079-250mg
Methyl 2,3-dioxoindoline-7-carboxylate
103030-10-0 95%
250mg
£45.00 2022-03-01
eNovation Chemicals LLC
D958373-100mg
Methyl2,3-dioxoindoline-7-carboxylate
103030-10-0 97%
100mg
$55 2025-02-19
eNovation Chemicals LLC
D958373-5g
Methyl2,3-dioxoindoline-7-carboxylate
103030-10-0 97%
5g
$195 2025-02-19
abcr
AB411932-1g
Methyl 2,3-dioxoindoline-7-carboxylate; .
103030-10-0
1g
€157.90 2025-02-21
abcr
AB411932-250mg
Methyl 2,3-dioxoindoline-7-carboxylate; .
103030-10-0
250mg
€108.70 2025-02-21
1PlusChem
1P008Y7J-500mg
Methyl2,3-dioxoindoline-7-carboxylate
103030-10-0 95%
500mg
$21.00 2023-12-26

methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate Production Method

Additional information on methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate

Methyl 2,3-Dioxo-2,3-Dihydro-1H-Indole-7-Carboxylate (CAS No. 103030-10-0): A Comprehensive Overview

The compound methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate (CAS No. 103030-10-0) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and applications in drug discovery. The indole ring system is a fundamental structure in many natural products and synthetic compounds, making it a focal point for research in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate. Researchers have explored various strategies to optimize its production, including microwave-assisted synthesis and catalytic processes. These methods not only enhance the yield but also reduce the environmental footprint of the manufacturing process. The carboxylate group at position 7 of the indole ring plays a crucial role in determining the compound's reactivity and bioavailability.

One of the most promising applications of methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate lies in its potential as a lead compound for drug development. Studies have demonstrated its ability to modulate key biological targets associated with diseases such as cancer and neurodegenerative disorders. For instance, research has shown that this compound exhibits selective inhibition against certain kinases involved in cellular signaling pathways. This property makes it a valuable candidate for designing targeted therapies with high specificity.

In addition to its therapeutic potential, methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate has been investigated for its role in chemical biology. Scientists have utilized this compound as a probe to study complex biological systems and unravel intricate molecular interactions. Its unique structure allows it to serve as a versatile building block in the construction of more complex molecules with enhanced functionality.

The structural features of methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate contribute significantly to its stability and reactivity. The presence of the dioxo group at positions 2 and 3 introduces rigidity into the molecule while maintaining its flexibility for interactions with biological targets. This balance is essential for achieving optimal pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Moreover, computational studies have provided deeper insights into the molecular dynamics of methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate. Advanced modeling techniques have been employed to predict its binding affinity to various proteins and enzymes. These computational approaches complement experimental studies by accelerating the discovery process and reducing costs associated with trial-and-error methods.

In conclusion, methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate (CAS No. 103030-10-0) stands out as a critical molecule with multifaceted applications in chemistry and biology. Its structural uniqueness and versatile properties make it an invaluable tool for researchers across disciplines. As ongoing research continues to uncover new aspects of this compound's potential, it is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:103030-10-0)methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxylate
A15072
Purity:99%
Quantity:5g
Price ($):266.0